molecular formula C19H30N2O3 B1248655 Hyperaspine

Hyperaspine

Cat. No. B1248655
M. Wt: 334.5 g/mol
InChI Key: SGHXLRHVQDPMOF-LUKYLMHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyperaspine is a natural product found in Hyperaspis campestris with data available.

Scientific Research Applications

Alkaloid Properties and Synthesis

Hyperaspine, an alkaloid isolated from the European Coccinellidae Hyperaspis campestris, represents a new type of ladybird alkaloids with a 3-oxaquinolizidine skeleton. Its synthesis has been achieved starting from protected piperidin-4-one. The absolute configuration of natural hyperaspine was established as 3S,4aS,6R,8S (Dooms, Laurent, Daloze, Pasteels, Nedvěd, & Braekman, 2005).

Chemical Structure Elucidation

A novel 3-oxaquinolizidine alkaloid, identified as hyperaspine, was isolated from the ladybird beetle Hyperaspis campestris. Its structure was determined using 2D NMR and MS methods (Lebrun, Braekman, Daloze, Kalushkov, & Pasteels, 2001).

properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

[(3S,4aS,6R,8S)-3-methyl-8-pentyl-1,3,4,4a,5,6,7,8-octahydropyrido[1,2-c][1,3]oxazin-6-yl] 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C19H30N2O3/c1-3-4-5-7-15-11-17(24-19(22)18-8-6-9-20-18)12-16-10-14(2)23-13-21(15)16/h6,8-9,14-17,20H,3-5,7,10-13H2,1-2H3/t14-,15-,16-,17+/m0/s1

InChI Key

SGHXLRHVQDPMOF-LUKYLMHMSA-N

Isomeric SMILES

CCCCC[C@H]1C[C@H](C[C@H]2N1CO[C@H](C2)C)OC(=O)C3=CC=CN3

Canonical SMILES

CCCCCC1CC(CC2N1COC(C2)C)OC(=O)C3=CC=CN3

synonyms

hyperaspine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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